![molecular formula C16H19N5O2S B5668524 N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)
N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those related to the chemical compound of interest, involves cyclization reactions facilitated by certain reagents and conditions. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which are structurally related, is achieved through reactions involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives. These derivatives undergo oxidation and cyclization to produce thiadiazole derivatives, highlighting a methodological approach to synthesizing complex thiadiazole compounds (Adhami et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like IR, NMR (1H and 13C), and X-ray crystallography. These methods provide detailed insights into the atom positions, bond lengths, angles, and the overall geometry of the molecule. For example, detailed structural analysis of thiadiazole derivatives has been performed to determine their crystal structures and molecular configurations, essential for understanding their chemical behavior and interactions (Adhami et al., 2014).
properties
IUPAC Name |
N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]-5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-11-14(24-19-18-11)10-20(2)16(23)13-6-15(22)21(9-13)8-12-4-3-5-17-7-12/h3-5,7,13H,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAITLKSBPVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN(C)C(=O)C2CC(=O)N(C2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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